molecular formula C14H16N2O2 B15373277 Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate

Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate

Cat. No.: B15373277
M. Wt: 244.29 g/mol
InChI Key: XVOYBXKWLSWMFB-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate is a piperidine derivative featuring a 2-cyanophenyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₁₅N₂O₂, with a molar mass of 323.19 g/mol (CAS: 1365271-66-4) .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

methyl 1-(2-cyanophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-18-14(17)11-6-8-16(9-7-11)13-5-3-2-4-12(13)10-15/h2-5,11H,6-9H2,1H3

InChI Key

XVOYBXKWLSWMFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxylate derivatives are widely studied due to their structural adaptability and pharmacological relevance. Below is a detailed comparison of Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate with key analogs:

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound 2-cyanophenyl at N1, methyl ester at C4 C₁₄H₁₅N₂O₂ 323.19 Cyano group enhances polarity and potential hydrogen bonding .
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate 3-bromo-2-cyanophenyl at N1, methyl ester at C4 C₁₄H₁₅BrN₂O₂ 323.19 (Br adds ~79.9 g/mol) Bromine introduces steric bulk and may alter electronic properties .
Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) 2-phenylethyl at N1, propanoylamino-phenyl at C4 C₂₄H₃₀N₂O₃ 394.51 Potent μ-opioid receptor agonist; 100x more potent than fentanyl .
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate Ethyl ester at C1, 2-(2-hydroxyethyl)phenyl at C4 C₁₇H₂₃NO₄ 305.37 Hydroxy groups enhance solubility; used in lab research .
Methyl 1-(4-(4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate Triazole-benzyl group at N1, methyl ester at C4 C₂₈H₃₃N₅O₂ 479.60 Sphingosine-1-phosphate receptor agonist; investigated for multiple sclerosis .

Pharmacological and Functional Differences

  • Carfentanil: A synthetic opioid with extreme potency (ED₅₀ ~0.0001 mg/kg in humans), primarily used in veterinary medicine. Its 2-phenylethyl and propanoylamino groups facilitate strong μ-opioid receptor binding .
  • Brominated Analog (Methyl 1-(3-bromo-2-cyanophenyl)...): The bromine atom may confer resistance to metabolic degradation or alter binding kinetics compared to the non-brominated compound .
  • Triazole-Benzyl Derivatives: These compounds (e.g., from ) exhibit agonism at sphingosine-1-phosphate receptors, highlighting how piperidine carboxylates can be tailored for non-opioid targets .
  • Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)... : Demonstrates the role of hydroxyl groups in modulating solubility and bioavailability, though its bioactivity remains uncharacterized .

Key Structural Determinants of Bioactivity

  • N1 Substituent: The 2-cyanophenyl group in Methyl 1-(2-cyanophenyl)... may engage in π-π interactions or hydrogen bonding, contrasting with carfentanil’s lipophilic 2-phenylethyl group, which enhances blood-brain barrier penetration .
  • C4 Functionalization: Ester groups (methyl/ethyl) are common, but carfentanil’s 4-carboxylate with a propanoylamino-phenyl moiety is critical for opioid receptor affinity .
  • Bromine vs. Cyano: Bromination at the 3-position () could sterically hinder binding or redirect metabolic pathways compared to the unsubstituted cyano derivative.

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